molecular formula C19H18ClN5O2 B2586491 (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 2034577-90-5

(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2586491
CAS No.: 2034577-90-5
M. Wt: 383.84
InChI Key: MEPWHYZYCXQEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and characterization of related compounds, such as those involving piperidin-1-yl methanone derivatives, are fundamental in understanding their potential applications. For instance, compounds synthesized with piperidin-4-yl methanone oxime and chlorobenzenesulfonyl or difluorophenyl groups have been analyzed for their thermal, optical, and structural properties. These studies involve spectroscopic techniques, X-ray diffraction, and theoretical calculations to elucidate their molecular structure and stability under various conditions (Karthik et al., 2021).

Antimicrobial Activity

  • Piperidin-1-yl methanone derivatives have been explored for their antimicrobial properties. Research on such compounds has shown variable and modest activity against investigated bacterial and fungal strains. This indicates potential applications in developing new antimicrobial agents, highlighting the significance of structural modifications to enhance efficacy (Patel, Agravat, & Shaikh, 2011).

Molecular Docking and Anticancer Activity

  • Molecular docking studies are crucial in identifying the interaction of compounds with biological targets. For example, certain oxazole and pyrazoline derivatives, including pyridin-4-yl methanone compounds, have shown promise in anticancer applications. These studies help in understanding the compound's mechanism of action and potential as therapeutic agents (Katariya, Vennapu, & Shah, 2021).

Synthesis and Optimization for Therapeutic Applications

  • The synthesis and optimization of compounds for specific therapeutic targets are integral to drug discovery. Research into compounds with piperidin-1-yl methanone as a core structure has led to developments in antitubercular activities, showcasing the potential for treating infectious diseases. These studies involve evaluating efficacy against Mycobacterium tuberculosis and other drug-resistant strains, providing a pathway for new treatments (Bisht et al., 2010).

Green Chemistry Applications

  • In the context of green chemistry, the development of new oxidizers for solid rocket propellants that are environmentally friendly and high performing is of great interest. Research into triazolylmethanone compounds with high density and positive oxygen balance demonstrates the potential for such compounds to replace traditional materials like ammonium perchlorate, thereby reducing environmental impact (Zhao et al., 2019).

Mechanism of Action

This compound selectively inhibits PCSK9 protein synthesis . The IC50 value is 3.7 μM by in vitro hPCSK9 translation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone generally starts with the preparation of intermediate compounds such as 3-chloropyridine, piperidine, and phenyl azide. The reaction between 3-chloropyridine and piperidine forms a piperidinyl pyridine, which is subsequently reacted with phenyl azide under conditions that promote azide-alkyne cycloaddition, leading to the formation of the triazole ring. Careful control of reaction parameters such as temperature, solvent, and catalysts is crucial for the successful synthesis of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale reactors and stringent quality control measures to ensure purity and yield. Continuous flow chemistry might be employed to optimize reaction conditions and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the triazole moiety can participate in click chemistry reactions, while the piperidine ring can undergo hydrogenation.

Common Reagents and Conditions: Oxidation reactions might use reagents like potassium permanganate or hydrogen peroxide. Reduction could involve reagents such as lithium aluminum hydride or catalytic hydrogenation with palladium on carbon. Substitution reactions may employ nucleophiles like hydroxide ions or electrophiles like alkyl halides.

Major Products: Depending on the reaction conditions, products can vary from oxidized derivatives to reduced or substituted compounds. Each modification can significantly impact the compound’s chemical and biological properties.

4. Scientific Research Applications: (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone has garnered interest in numerous scientific fields:

  • Chemistry: As a building block for complex organic synthesis and studying structure-activity relationships.

  • Biology: Potential use in developing biochemical probes to study cellular processes.

  • Medicine: Investigation as a candidate for drug development, particularly in targeting neurological conditions or certain cancers.

  • Industry: Utilized in developing new materials with specific properties or as intermediates in manufacturing high-value chemicals.

5. Mechanism of Action: The exact mechanism of action for this compound depends on its application:

  • In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction often involves the triazole ring binding to active sites, influencing biochemical pathways.

  • Its piperidine and phenyl groups might also contribute to the compound’s binding affinity and specificity.

6. Comparison with Similar Compounds: When compared with similar compounds like (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-1H-1,2,3-triazol-4-yl)methanone, this compound stands out due to its unique combination of functional groups, which may result in distinct chemical and biological properties. This distinctiveness can be leveraged for specific applications where traditional compounds fall short.

Comparison with Similar Compounds

  • (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-1H-1,2,3-triazol-4-yl)methanone

  • (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-(4-methylphenyl)-2H-1,2,3-triazol-4-yl)methanone

  • (4-((3-bromopyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2/c20-16-12-21-9-6-18(16)27-15-7-10-24(11-8-15)19(26)17-13-22-25(23-17)14-4-2-1-3-5-14/h1-6,9,12-13,15H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPWHYZYCXQEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.